REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:4][CH:3]=1.Cl.C(=O)(O)[O-].[Na+].[CH2:23](O)[CH3:24]>>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:23][CH3:24])=[O:15])=[CH:6][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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375 mL
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Type
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reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The flask was immersed in an oil bath
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Type
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TEMPERATURE
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Details
|
refluxed 4.5 hours
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Duration
|
4.5 h
|
Type
|
ADDITION
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Details
|
were added
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Type
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EXTRACTION
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Details
|
The mixture was extracted with ether (3×225 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers dried (MgSO4)
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Type
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CONCENTRATION
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Details
|
concentrated by rotary evaporation (2-4 hours at 45° C.)
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Duration
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3 (± 1) h
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Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)CCCCCCC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |